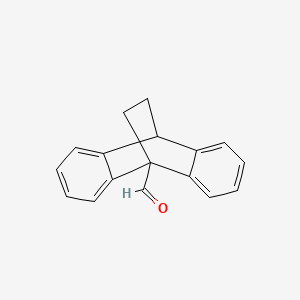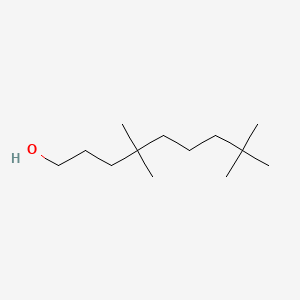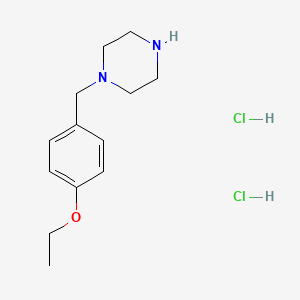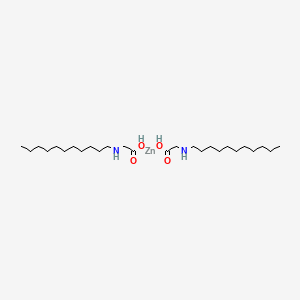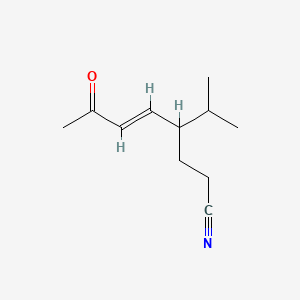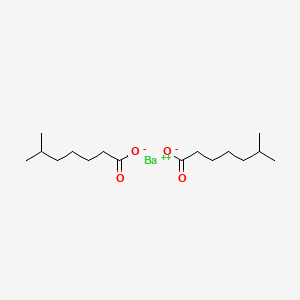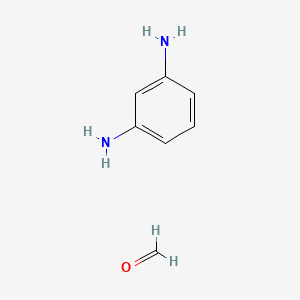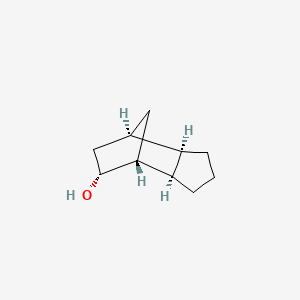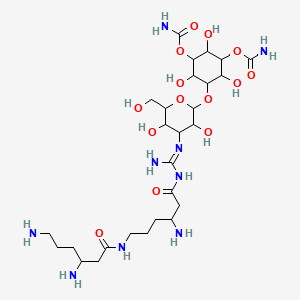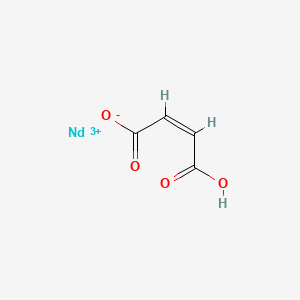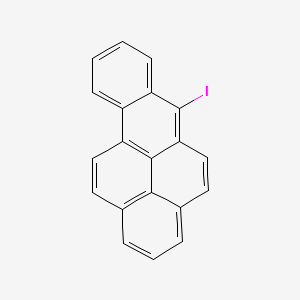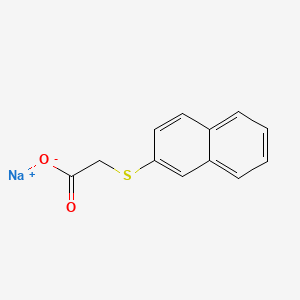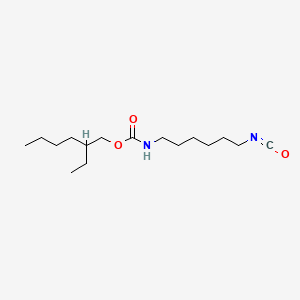
2-Ethylhexyl (6-isocyanatohexyl)-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl (6-isocyanatohexyl)-carbamate is a chemical compound known for its unique structure and properties. It is a derivative of carbamate, featuring an isocyanate group, which makes it highly reactive and useful in various chemical applications. This compound is often utilized in the production of polymers and coatings due to its ability to form strong bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate typically involves the reaction of 2-ethylhexanol with 6-isocyanatohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at elevated temperatures, around 60-80°C, to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl (6-isocyanatohexyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines and alcohols.
Substitution: Formation of ureas, carbamates, and other derivatives.
Scientific Research Applications
2-Ethylhexyl (6-isocyanatohexyl)-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable carbamate linkages. These reactions are often facilitated by catalysts and occur under mild conditions, making the compound highly versatile in various applications.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene diphenyl diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
2-Ethylhexyl (6-isocyanatohexyl)-carbamate is unique due to its specific structure, which imparts distinct reactivity and bonding properties. Unlike other isocyanates, it offers a balance of flexibility and reactivity, making it suitable for a wide range of applications, from industrial coatings to biomedical research.
Properties
CAS No. |
26488-60-8 |
|---|---|
Molecular Formula |
C16H30N2O3 |
Molecular Weight |
298.42 g/mol |
IUPAC Name |
2-ethylhexyl N-(6-isocyanatohexyl)carbamate |
InChI |
InChI=1S/C16H30N2O3/c1-3-5-10-15(4-2)13-21-16(20)18-12-9-7-6-8-11-17-14-19/h15H,3-13H2,1-2H3,(H,18,20) |
InChI Key |
BKSYWSWWJYBIRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)NCCCCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



